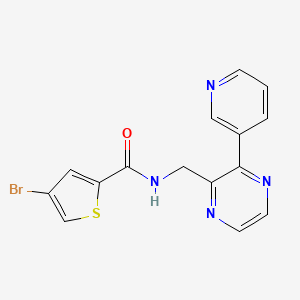

4-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide

Description

4-Bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a bromine atom at the 4-position and a carboxamide group at the 2-position. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring aromatic and hydrogen-bonding interactions.

Properties

IUPAC Name |

4-bromo-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN4OS/c16-11-6-13(22-9-11)15(21)20-8-12-14(19-5-4-18-12)10-2-1-3-17-7-10/h1-7,9H,8H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWRUBOZRWZUNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)C3=CC(=CS3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring, bromination, and the introduction of the pyrazine and pyridine rings. Common reagents used in these reactions include bromine, various amines, and carboxylic acids. The reaction conditions often involve the use of solvents such as toluene or ethyl acetate and may require catalysts like iodine or tert-butyl hydroperoxide (TBHP) for specific steps .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, including the use of continuous flow reactors and automated synthesis platforms. The focus would be on maximizing yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the thiophene ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The structure of 4-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide suggests that it may interact with biological targets associated with cancer cell proliferation.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of related compounds, derivatives featuring thiophene and pyridine moieties demonstrated promising activity against human breast cancer cell lines (MCF-7). For instance, compounds synthesized from similar frameworks exhibited IC50 values significantly lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .

| Compound | IC50 (μg/mL) | Reference |

|---|---|---|

| This compound | TBD | Current Study |

| Doxorubicin | 1.6 ± 0.02 | |

| Compound 7c | 0.6 ± 0.01 |

Antimicrobial Properties

The compound's structural characteristics also suggest potential antimicrobial properties. Compounds with similar thiophene and pyridine structures have been evaluated for their effectiveness against various bacterial strains and fungi.

Case Study: Antimicrobial Screening

In the context of drug resistance, new derivatives have been synthesized and tested for antimicrobial activity against both Gram-positive and Gram-negative bacteria. These studies utilized methods such as the turbidimetric assay to measure the minimum inhibitory concentrations (MICs). Results indicated that certain derivatives showed significant antimicrobial activity, suggesting that modifications to the thiophene and pyridine structures could enhance efficacy .

| Compound | MIC (μg/mL) | Activity Type | Reference |

|---|---|---|---|

| This compound | TBD | Antimicrobial | Current Study |

| Compound d1 | TBD | Antimicrobial | |

| Compound d6 | TBD | Antimicrobial |

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound with various biological targets, including receptors implicated in cancer and microbial infections.

Insights from Docking Studies

These studies reveal that the compound can effectively bind to specific sites on target proteins, which may inhibit their function and thereby contribute to its anticancer and antimicrobial activities. For example, docking simulations with PqsR protein from Pseudomonas aeruginosa indicated favorable binding energies, suggesting potential applications in treating bacterial infections .

Mechanism of Action

The mechanism of action of 4-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Core Thiophene-Carboxamide Derivatives

- 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (Compound 3) Synthesized via TiCl4-mediated coupling of 5-bromothiophene-2-carboxylic acid with pyrazin-2-amine in pyridine (75% yield). Suzuki cross-coupling with aryl boronic acids generates derivatives (4a–4n), demonstrating versatility in introducing aromatic substituents .

- 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide

Features a 4-methylpyridin-2-yl group instead of the pyrazine-pyridine hybrid. Synthesized similarly with TiCl4/pyridine (80% yield), highlighting the tolerance for pyridine ring substitutions. The methyl group may enhance lipophilicity compared to the unsubstituted pyrazine in Compound 3 .

Heterocyclic Hybrids

- N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Integrates a thiazolidinone ring instead of thiophene, with a 4-bromophenyl substituent.

- AZ257 (6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide) Combines dihydropyridine, thioether, and furyl groups. The dihydropyridine ring may confer redox activity, while the bromophenyl group enhances steric bulk, contrasting with the planar thiophene system in the target compound .

Physicochemical Properties

*Calculated based on structure.

- Key Observations :

Challenges and Opportunities

- Synthesis Complexity : The target compound’s multi-step synthesis (hypothetically involving Suzuki coupling for pyridine-pyrazine assembly and amidation) may result in lower yields (<70%) compared to simpler analogs (75–80% yields in –2) .

- Drug-Likeness : Higher molecular weight (~450) and lipophilicity (clogP >3) could limit bioavailability, necessitating formulation optimization.

Biological Activity

The compound 4-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom, a thiophene ring, and both pyridine and pyrazine moieties. Its structural characteristics suggest diverse interactions with biological targets, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This interaction can modulate biological pathways, leading to various therapeutic effects. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, which can lead to reduced disease progression.

- Receptor Modulation : By interacting with receptors, the compound can influence signaling pathways that regulate cellular functions.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

Several studies have investigated the anticancer properties of related compounds. For example, derivatives containing thiophene and pyrazole structures have been reported to exhibit cytotoxic effects against various cancer cell lines. The IC50 values for these compounds ranged from 7.01 μM to 14.31 μM in different assays .

Antioxidant Activity

Antioxidant properties have also been noted in similar compounds, with some exhibiting radical scavenging activities comparable to known antioxidants like ascorbic acid . This suggests that this compound may possess protective effects against oxidative stress-related diseases.

Case Studies

Q & A

Q. Q1: What are the critical steps and challenges in synthesizing 4-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide?

A: Synthesis typically involves multi-step reactions:

Intermediate Preparation : Bromophenyl and pyrazine intermediates are synthesized via Suzuki coupling or nucleophilic substitution .

Coupling Reactions : Amide bond formation between thiophene-2-carboxylic acid and the pyrazine-methylamine intermediate, often using coupling agents like EDCI/HOBt .

Purification : Column chromatography or recrystallization in solvents like dichloromethane/methanol is critical for purity (>95%) .

Key Challenges :

- Avoiding bromine displacement during coupling.

- Optimizing catalyst load (e.g., Pd/Cu for cross-coupling) to minimize by-products .

Q. Q2: Which spectroscopic techniques are most effective for characterizing this compound, and what data discrepancies might arise?

A:

- 1H/13C NMR : Confirm regiochemistry of the pyrazine and pyridine rings. Discrepancies may occur due to dynamic rotational effects in the amide bond, leading to split peaks .

- HRMS : Validate molecular weight (exact mass: ~417 Da). Isotopic patterns must match bromine’s 1:1 (79Br/81Br) ratio .

- IR : Detect carbonyl stretches (C=O at ~1670 cm⁻¹) and N-H bends (amide I/II bands) .

Common Pitfalls : Residual solvent peaks in NMR or incomplete ionization in MS require careful baseline correction .

Advanced Research Questions

Q. Q3: How can structure-activity relationship (SAR) studies optimize this compound’s kinase inhibition profile?

A:

- Halogen Bonding : The bromine atom at the thiophene 4-position enhances binding to kinase ATP pockets (e.g., EGFR or VEGFR2) via hydrophobic interactions .

- Pyridine-Pyrazine Core : π-π stacking with aromatic residues (e.g., Phe832 in EGFR) improves affinity. Modifications here may alter selectivity .

- Methodology :

- Docking simulations (AutoDock/Vina) predict binding modes.

- In vitro kinase assays (IC50 determination) validate predictions .

Q. Q4: What strategies resolve contradictions in biological activity data across different assays?

A: Contradictions may arise from:

- Assay Conditions : Varying ATP concentrations (e.g., 10 µM vs. 1 mM) affect IC50 values. Standardize using the ADP-Glo™ Kinase Assay .

- Cellular Permeability : LogP (~2.5) impacts membrane penetration. Use LC-MS/MS to quantify intracellular concentrations .

- Metabolic Stability : Microsomal stability assays (e.g., human liver microsomes) identify rapid degradation pathways (e.g., CYP3A4 oxidation) .

Q. Q5: How can reaction conditions be optimized to scale up synthesis without compromising yield?

A:

- Solvent Screening : Replace DMF with EtOAc/water biphasic systems to simplify purification .

- Catalyst Recycling : Immobilized Pd nanoparticles on SiO2 reduce metal leaching and enable >5 reaction cycles .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, reducing over-reaction byproducts .

Q. Q6: What computational methods predict off-target interactions and toxicity risks?

A:

- Pharmacophore Modeling : Identify overlapping features with known toxicophores (e.g., hERG channel blockers) using Schrödinger’s Phase .

- Proteome Screening : SwissTargetPrediction cross-references 3,000+ targets to flag risks (e.g., COX-2 inhibition linked to cardiovascular toxicity) .

- MD Simulations : 100-ns simulations assess stability in lipid bilayers to predict phospholipidosis risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.